

# Technical Guide: Spectroscopic Analysis of 2-Bromo-2-phenylacetophenone (CAS 1484-50-0)

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## Compound of Interest

Compound Name: 2-Bromo-2-phenylacetophenone

Cat. No.: B072529

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Disclaimer: Despite a comprehensive search of available resources, specific experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, UV-Vis, IR, and Mass Spectrometry) for **2-Bromo-2-phenylacetophenone** (CAS 1484-50-0) could not be located. The following guide provides general experimental protocols and a logical workflow for the spectroscopic analysis of a solid organic compound of this nature.

## Chemical Identity

- CAS Number: 1484-50-0
- Chemical Name: **2-Bromo-2-phenylacetophenone**
- Synonyms: Desyl bromide, 2-Bromo-1,2-diphenylethanone
- Molecular Formula:  $\text{C}_{14}\text{H}_{11}\text{BrO}$
- Molecular Weight: 275.14 g/mol
- Structure:

## Spectroscopic Data

The following tables are placeholders for the spectroscopic data of **2-Bromo-2-phenylacetophenone**. At the time of this publication, specific experimental data was not available in the searched databases.

### **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	Data not available	Data not available

### **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy**

Chemical Shift (δ) ppm	Assignment
Data not available	Data not available

### **Infrared (IR) Spectroscopy**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not available	Data not available	Data not available

### **Mass Spectrometry (MS)**

m/z	Relative Intensity (%)	Assignment
Data not available	Data not available	Data not available

### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

λ <sub>max</sub> (nm)	Molar Absorptivity (ε)	Solvent
Data not available	Data not available	Data not available

## **Experimental Protocols**

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as **2-Bromo-2-phenylacetophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to elucidate the molecular structure.

Methodology:

- Sample Preparation:
  - Accurately weigh 5-10 mg of the solid sample.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
  - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
- Instrument Parameters (for a 500 MHz spectrometer):
  - $^1\text{H}$  NMR:
    - Pulse Program: Standard single-pulse experiment.
    - Number of Scans: 16-64.
    - Relaxation Delay: 1-5 seconds.
    - Spectral Width: 0-15 ppm.
    - Temperature: 298 K.
  - $^{13}\text{C}$  NMR:
    - Pulse Program: Proton-decoupled pulse program.
    - Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
    - Relaxation Delay: 2-5 seconds.

- Spectral Width: 0-220 ppm.
- Temperature: 298 K.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum to achieve a flat baseline.
  - Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
  - Integrate the peaks in the  $^1\text{H}$  spectrum to determine proton ratios.
  - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Sample Preparation:
  - Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.[\[2\]](#)
  - Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to the mortar.[\[2\]](#)
  - Mix the sample and KBr intimately by grinding until a fine, homogeneous powder is obtained.[\[2\]](#)
  - Transfer the mixture to a pellet-forming die.
  - Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[\[4\]](#)

- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis:
  - Identify the characteristic absorption bands and correlate them to the corresponding functional groups (e.g., C=O stretch, C-Br stretch, aromatic C-H stretch).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Mass Spectrometry):[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Sample Introduction:
  - Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
  - The sample is vaporized by heating in the ion source.[\[8\]](#)
- Ionization:
  - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[6\]](#)
  - This causes the molecules to ionize and fragment.[\[6\]](#)
- Mass Analysis:
  - The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis:

- Identify the molecular ion peak ( $M^+$ ) to determine the molecular weight.
- Analyze the fragmentation pattern to gain structural information.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

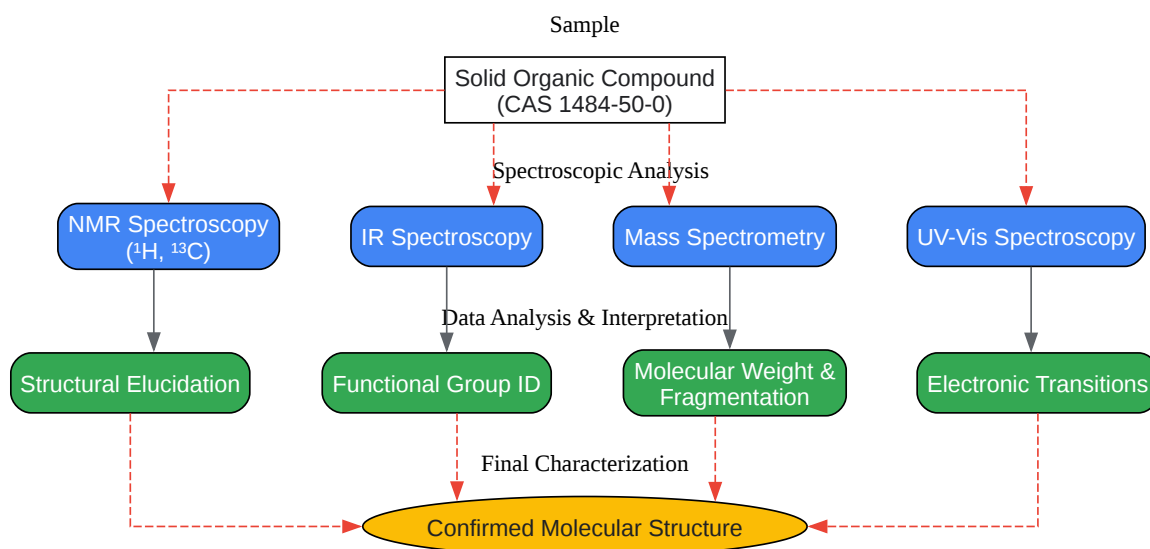
Objective: To study the electronic transitions within the molecule.

Methodology:[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Sample Preparation:
  - Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane, acetonitrile). The concentration should be chosen to yield an absorbance value between 0.1 and 1.0.
  - Prepare a blank solution containing only the solvent.
- Data Acquisition:
  - Use a dual-beam UV-Vis spectrophotometer.
  - Fill a quartz cuvette with the blank solution and record a baseline spectrum.
  - Rinse the cuvette with the sample solution and then fill it.
  - Acquire the UV-Vis spectrum of the sample, typically over a range of 200-800 nm.[\[13\]](#)
- Data Analysis:
  - Identify the wavelength(s) of maximum absorbance ( $\lambda_{max}$ ).
  - If the concentration is known, the molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law.

## Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a solid organic compound.



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Caption: General workflow for the spectroscopic characterization of a solid organic compound.

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